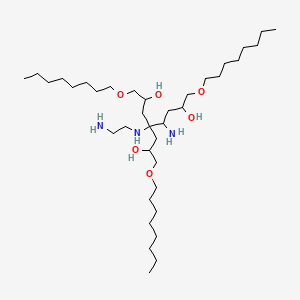
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative is a complex organic compound with a multifaceted structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. It features a combination of amino and hydroxy groups, which contribute to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative typically involves the reaction of N-(2-aminoethyl)ethylenediamine with tris(2-hydroxy-3-(octyloxy)propyl) chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of ethers or esters .
Applications De Recherche Scientifique
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The amino and hydroxy groups facilitate binding to various targets, enabling the compound to participate in a range of biochemical and chemical processes . The molecular targets and pathways involved include coordination with metal ions and interaction with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-aminoethyl)amine: A related compound with similar coordination properties but lacking the hydroxy and octyloxy groups.
N,N-bis(2-aminoethyl)ethylenediamine: Another similar compound with different substituents on the ethylenediamine backbone.
Uniqueness
N-(2-Aminoethyl)ethylenediamine, tris(2-hydroxy-3-(octyloxy)propyl) derivative is unique due to its combination of amino and hydroxy groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with metal ions and biological molecules .
Propriétés
Numéro CAS |
53584-21-7 |
|---|---|
Formule moléculaire |
C37H79N3O6 |
Poids moléculaire |
662.0 g/mol |
Nom IUPAC |
5-amino-4-(2-aminoethylamino)-4-(2-hydroxy-3-octoxypropyl)-1,8-dioctoxyoctane-2,7-diol |
InChI |
InChI=1S/C37H79N3O6/c1-4-7-10-13-16-19-24-44-30-33(41)27-36(39)37(40-23-22-38,28-34(42)31-45-25-20-17-14-11-8-5-2)29-35(43)32-46-26-21-18-15-12-9-6-3/h33-36,40-43H,4-32,38-39H2,1-3H3 |
Clé InChI |
WHPOWLLMFPJHAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC(CC(C(CC(COCCCCCCCC)O)(CC(COCCCCCCCC)O)NCCN)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



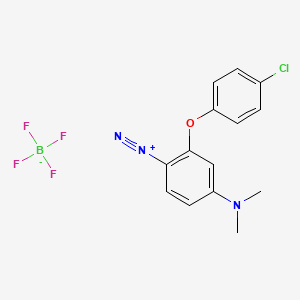
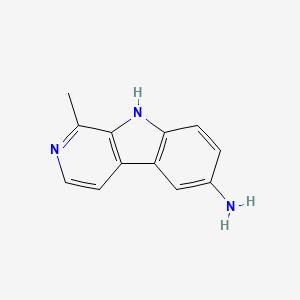
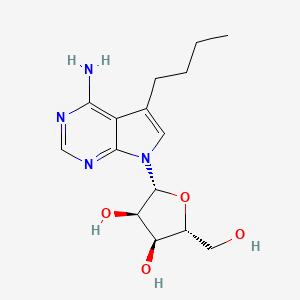
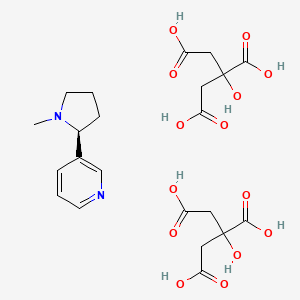
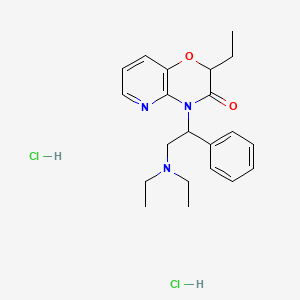
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)

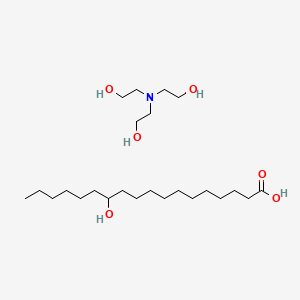
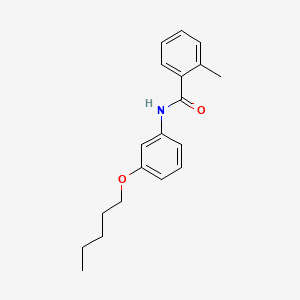

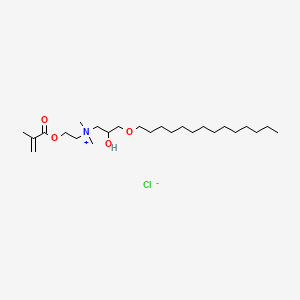
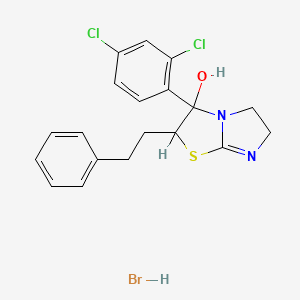
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
